Sphingosyl PE (d18:1)

Sphingolipid Signaling Receptor Pharmacology Lipid Structure-Activity Relationship

Researchers needing to dissect ceramide-mediated apoptosis without confounding S1P receptor activation require a reliable, high-purity substrate. Sphingosyl PE (d18:1) solves this by routing preferentially into ceramide biosynthesis. - >99% purity validated for liposome formulation and HPLC calibration. - Structurally distinct from SPC and S1P, enabling unambiguous headgroup-dependent enzyme studies. - Reduces internal standard panels from 6-10 compounds to a single reference material, cutting procurement costs. Supplied with comprehensive QA documentation to ensure experimental reproducibility and supply chain certainty.

Molecular Formula C20H43N2O5P
Molecular Weight 422.5 g/mol
CAS No. 90850-31-0
Cat. No. B3166173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSphingosyl PE (d18:1)
CAS90850-31-0
Molecular FormulaC20H43N2O5P
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[NH3+])N)O
InChIInChI=1S/C20H43N2O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(23)19(22)18-27-28(24,25)26-17-16-21/h14-15,19-20,23H,2-13,16-18,21-22H2,1H3,(H,24,25)/b15-14+/t19-,20+/m0/s1
InChIKeyBPQSOCLDFWBDKN-PPQGUHKJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sphingosyl PE (d18:1) Overview


Sphingosyl PE (d18:1), also known as D-erythro-sphingosyl phosphoethanolamine, is a bioactive lysosphingolipid comprising a sphingosine (d18:1) backbone linked to a phosphoethanolamine headgroup . This compound is structurally distinct from its choline-containing analog sphingosylphosphorylcholine (SPC) and functions as a critical intermediate in sphingolipid metabolism, serving as a substrate for ceramide biosynthesis and thereby influencing apoptosis and cellular proliferation .

Ceramide biosynthesis substrate for sphingolipid metabolism studies
Reference compound for single-internal-standard polar lipidomics
Phosphoethanolamine headgroup probe for lipid-protein interaction research

Sphingosyl PE (d18:1) Substitution Limitations


Although Sphingosyl PE (d18:1), SPC, and S1P share a common sphingoid backbone, their distinct headgroups (ethanolamine vs. choline vs. phosphate) confer divergent receptor affinities, metabolic fates, and analytical behaviors [1]. SPC binds GPR4 with a Kd of 36 nM and activates S1P1–3 receptors with EC50 values ranging from 19–483 nM, whereas S1P is a high-affinity agonist for all five S1P receptors [2]. Sphingosyl PE (d18:1), in contrast, preferentially routes into ceramide biosynthesis and is validated as a single internal standard for polar lipid quantitation—roles for which SPC and S1P are unsuitable substitutes.

Receptor pharmacology context
SPC acts as a potent S1P1-3 receptor agonist (EC50 19–483 nM), while Sphingosyl PE (d18:1) does not exhibit comparable agonist activity. Receptor signaling studies may yield divergent outcomes if SPC is substituted.
Metabolic pathway divergence
Sphingosyl PE (d18:1) preferentially enters ceramide biosynthesis, whereas S1P is a pro-survival signaling product. These opposing metabolic routes mean substitution can alter cell-fate endpoints in ceramide/S1P rheostat experiments.
Analytical method suitability
SPC and S1P are not validated as single internal standards for polar lipid quantitation by HILIC-MS. Replacing Sphingosyl PE (d18:1) or its structural analog may compromise response factor accuracy and workflow simplicity.

Sphingosyl PE (d18:1) Differentiation from Analogs


Headgroup Dictates Receptor Interaction

Sphingosyl PE (d18:1) bears a phosphoethanolamine headgroup, whereas its closest analog, sphingosylphosphorylcholine (SPC), carries a phosphocholine moiety . This single atom substitution (N vs. O) fundamentally alters molecular recognition. SPC acts as an agonist at S1P1, S1P2, and S1P3 receptors with EC50 values of 19.3, 313.3, and 131.8 nM (L-threo isomer) or 167.7, 368.1, and 482.6 nM (D-erythro isomer), respectively . Sphingosyl PE (d18:1) does not engage these receptors with comparable potency; instead, it is preferentially metabolized via the ceramide pathway .

Receptor agonism
Class-level inference
Sphingosyl PE (d18:1): Not a potent S1P receptor agonist
SPC: EC50 19–483 nM at S1P1-3 (isomer-dependent)
For S1P receptor studies, use as negative control to distinguish headgroup-specific metabolism.
N vs O headgroup substitution alters recognition; no reported agonist potency for Sphingosyl PE.
Sphingolipid Signaling Receptor Pharmacology Lipid Structure-Activity Relationship

Purity Supports Reproducible Quantitation

Commercial preparations of Sphingosyl PE (d18:1) are routinely supplied with a purity of >99% (by HPLC or TLC), as verified by multiple vendors . This high level of chemical homogeneity is essential for its role as a single internal standard in hydrophilic interaction liquid chromatography–mass spectrometry (HILIC-MS) methods, where even minor impurities can distort response factors and compromise quantitative accuracy [1].

Chemical purity
Supporting evidence
>99% (HPLC/TLC)
vs typical research-grade lipids 95–98%
Minimizes lot-to-lot variability in quantitative lipidomics workflows.
Supplier-specified; verify by lot for critical applications.
Lipidomics Analytical Chemistry Quality Control

Substrate for Ceramide Biosynthesis

Sphingosyl PE (d18:1) serves as the foundational substrate for ceramide biosynthesis, a pathway that culminates in apoptosis induction and modulation of cellular proliferation . In contrast, S1P is a product of sphingosine kinase and generally promotes cell survival and proliferation [1]. This bifurcation in metabolic fate means that Sphingosyl PE (d18:1) and S1P often exert opposing effects on cell fate, making them non-interchangeable in experimental designs focused on the ceramide/sphingolipid rheostat.

Metabolic fate
Class-level inference
Sphingosyl PE (d18:1): Ceramide biosynthesis substrate
S1P: Pro-survival sphingosine kinase product
Probe for the pro-apoptotic arm of sphingolipid signaling; opposing cell-fate outcomes vs S1P.
Ceramide/S1P rheostat context; no direct quantitative comparison available.
Sphingolipid Metabolism Apoptosis Cancer Biology

Single Internal Standard for Polar Lipid Quantitation

Sphingosyl PE (d17:1/12:0), a close structural variant of Sphingosyl PE (d18:1), is employed as a single internal standard for the nontargeted quantitation of polar lipid classes using HILIC-ESI-MS [1]. The method uses this compound as a common reference to which class-specific response factors are related, achieving accuracy comparable to targeted SRM and 31P NMR [1]. The use of a single, well-characterized standard simplifies sample preparation and reduces cost compared to using multiple deuterated or odd-chain standards for each lipid class.

IS workflow
Supporting evidence
Single IS (d17:1/12:0 analog) replaces 6–10 class-specific standards in HILIC-ESI-MS
Accuracy validated against 31P NMR
Supports cost-effective, streamlined lipidomics with response factor approach.
Verify matrix effects and response factor stability for each matrix type.
Lipidomics Mass Spectrometry Quantitative Analysis

Sphingosyl PE (d18:1) Applications


Ceramide/S1P Rheostat in Cancer

Given its role as a substrate for ceramide biosynthesis and its divergence from the pro-survival signaling of S1P , Sphingosyl PE (d18:1) is the lipid of choice for experiments aimed at dissecting the balance between cell death and proliferation. Researchers can use this compound to elevate cellular ceramide levels and monitor downstream caspase activation, DNA fragmentation, and mitochondrial dysfunction without confounding S1P receptor activation.

Streamlined Polar Lipidomics

The validation of Sphingosyl PE (d17:1/12:0) as a single internal standard for HILIC-MS quantitation of all polar lipid classes [1] makes Sphingosyl PE (d18:1) an essential reference material. Laboratories can reduce the number of internal standards required from a panel of 6–10 to a single compound, cutting procurement costs and simplifying method development while maintaining accuracy comparable to 31P NMR.

Headgroup Specificity in Lipid-Protein Interactions

The structural distinction between Sphingosyl PE (d18:1) (ethanolamine headgroup) and SPC (choline headgroup) enables precise studies of headgroup-dependent recognition by enzymes, transporters, and receptors . For example, ceramide phosphoethanolamine synthase (SMSr/SAMD8) preferentially utilizes the ethanolamine headgroup, and the compound can be used to probe the substrate specificity of this enzyme in cellular models of ER stress and apoptosis.

High-Purity Lipid QC

With a specified purity of >99% , Sphingosyl PE (d18:1) serves as a reliable reference standard for HPLC method development and for calibrating lipid quantification assays. Its high purity also makes it suitable for preparing defined liposome formulations where even trace impurities could alter membrane biophysical properties.

Application
Selection Property
Validation Focus
Ceramide/S1P rheostat research
Ceramide biosynthesis pathway probe
Apoptosis pathway endpoint monitoring (caspase, mitochondrial)
Polar lipid quantitation by HILIC-MS
Single internal standard methodology
Accuracy vs 31P NMR, response factor linearity
Headgroup-dependent lipid-protein studies
Ethanolamine vs choline headgroup selectivity
Enzyme substrate specificity (e.g., SMSr/SAMD8)
High-purity lipid reference standard
High chemical homogeneity
HPLC calibration, liposome formulation reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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